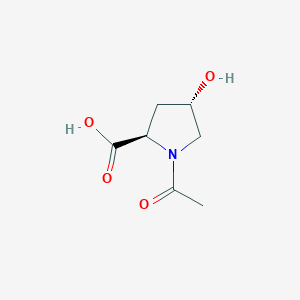
Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy- is a complex organic compound known for its unique structural properties. It is a type of polyethylene glycol derivative, characterized by the presence of phenylethyl groups attached to the poly(oxy-1,2-ethanediyl) backbone. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form stable emulsions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-tris(1-phenylethyl)phenyl-omegaThe reaction conditions often require controlled temperatures and pressures to ensure the desired molecular weight and structural integrity of the polymer .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
化学反应分析
Types of Reactions
Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can modify the phenylethyl groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroperoxides, while substitution reactions can introduce new functional groups, enhancing the compound’s utility in different applications .
科学研究应用
Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy- is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is used in the preparation of biological assays and as a stabilizer for proteins and enzymes.
Medicine: It is employed in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds.
作用机制
The mechanism of action of Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy- involves its ability to interact with various molecular targets through hydrophobic and hydrophilic interactions. The phenylethyl groups provide hydrophobic interactions, while the poly(oxy-1,2-ethanediyl) backbone offers hydrophilic interactions, allowing the compound to stabilize emulsions and enhance the solubility of hydrophobic substances .
相似化合物的比较
Similar Compounds
Poly(oxy-1,2-ethanediyl), .alpha.-undecyl-.omega.-hydroxy-: Similar in structure but with undecyl groups instead of phenylethyl groups.
Poly(oxy-1,2-ethanediyl), .alpha.-[tris(1-phenylethyl)phenyl]-.omega.-hydroxy-: Another variant with different substitution patterns.
Uniqueness
Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy- is unique due to its specific phenylethyl substitutions, which impart distinct hydrophobic properties and enhance its ability to stabilize emulsions compared to other similar compounds .
属性
CAS 编号 |
99734-09-5 |
|---|---|
分子式 |
C30H24O.(C2H4O)n |
同义词 |
Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy-; POLYETHYLENE GLYCOL MONO(TRISTYRYLPHENYL)ETHER; Poly(oxy-1,2-ethanediyl), α-[tris(1-phenylethyl) phenyl]-ω-hydroxy-; Ethoxylated polyarylphenol; Tristyrylphenol ethoxylates; Pol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



